1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a synthetic organic compound. It is characterized by the presence of a chlorinated aromatic ring, a pyrimidinone moiety, and a guanidine group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidinone ring: This can be achieved through the condensation of appropriate aldehydes and urea derivatives under acidic or basic conditions.
Introduction of the guanidine group: This step might involve the reaction of the pyrimidinone intermediate with a guanidine derivative.
Chlorination and methylation: The final steps could involve the selective chlorination and methylation of the aromatic ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The chlorinated aromatic ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)urea: Similar structure but with a urea group instead of guanidine.
1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea: Contains a thiourea group.
Uniqueness
The presence of the guanidine group in 1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine might confer unique properties, such as enhanced binding affinity to certain biological targets or increased reactivity in chemical reactions.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-7-9(3)17-14(19-12(7)21)20-13(16)18-11-6-4-5-10(15)8(11)2/h4-6H,1-3H3,(H4,16,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNXFGRSWHOWKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N=C(N)NC2=C(C(=CC=C2)Cl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.